molecular formula C15H14N2O5 B401520 N-(3,4-dimethoxyphenyl)-3-nitrobenzamide CAS No. 331417-88-0

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide

Cat. No.: B401520
CAS No.: 331417-88-0
M. Wt: 302.28g/mol
InChI Key: HOJSRIZTXFOCQL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a 3,4-dimethoxyphenyl group

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They often include precautions such as avoiding release into the environment, using personal protective equipment, ensuring adequate ventilation, and washing thoroughly after handling .

Future Directions

Future research directions could involve further investigation into the potential therapeutic applications of similar compounds, as well as their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide typically involves the reaction of 3,4-dimethoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: N-(3,4-dimethoxyphenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-dimethoxyaniline and 3-nitrobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.

    N-(3,4-dimethoxyphenyl)ethylamides: Compounds with similar structural features and potential biological activities.

Uniqueness

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a 3,4-dimethoxyphenyl group, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-13-7-6-11(9-14(13)22-2)16-15(18)10-4-3-5-12(8-10)17(19)20/h3-9H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJSRIZTXFOCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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